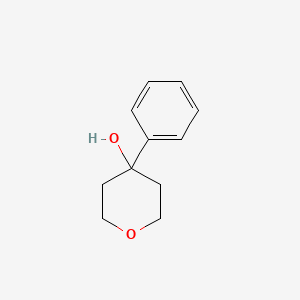

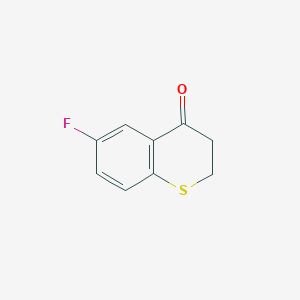

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

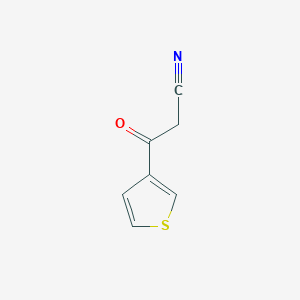

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride (3-Cl-MDBT-2-Cl) is a synthetic compound that has been used in laboratory experiments and scientific research. It is an organic compound that is part of a group of compounds known as benzothiophenes. 3-Cl-MDBT-2-Cl has been studied for its potential applications in the fields of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Carbonylation Reactions

Carbonylation reactions are crucial in forming carboxylic acid derivatives from simpler organic substrates. The carbonylation of dichlorobiphenyls, for instance, demonstrates how chlorinated compounds can be transformed into more complex molecules like 2-chloro-3-phenylbenzoic acid through substitution reactions. This process emphasizes the potential of chloro-carbonyl compounds in synthesizing valuable organic acids (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Synthesis of Isoxazole Derivatives

The synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride showcases the versatility of chloro-carbonyl compounds in creating isoxazole derivatives. These processes involve multiple steps, including oximation, chlorination, and cyclization, indicating the potential for complex molecule synthesis starting from chloro-carbonyl compounds (Su Wei-ke, 2008).

Luminescent Complexes

Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes reveals the development of compounds with unique luminescent properties. These findings suggest that chloro-carbonyl compounds can contribute to the synthesis of materials with potential applications in optical devices and sensors (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).

Novel Routes to Heterocycles

The reaction of enolizable ketones with biselectrophiles, such as 2-chloroselenobenzoyl chloride, demonstrates a novel route to synthesizing heterocyclic compounds like benzo[b]selenophenes. This research underlines the role of chloro-carbonyl compounds in facilitating innovative synthetic pathways to heterocycles (Kloc & Młochowski, 2001).

Antimicrobial Activities

The synthesis of benzothiophene derivatives, including those related to 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride, has been explored for their antimicrobial properties. These studies indicate the potential of chloro-carbonyl compounds in the development of new antimicrobial agents (Aganagowda, Thamyongkit, & Petsom, 2012).

Propiedades

IUPAC Name |

7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQHQQCOXOFRNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)

![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)